4-Bromo-3-(methoxy-d3)aniline
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Overview
Description
4-Bromo-3-(methoxy-d3)aniline is a chemical compound characterized by the presence of a bromine atom, a trideuteriomethoxy group, and an aniline moiety. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific applications, including studies involving reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(methoxy-d3)aniline typically involves a multi-step process starting from commercially available precursorsThe reaction conditions often involve the use of bromine or bromine-containing reagents and deuterated methanol under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(methoxy-d3)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
4-Bromo-3-(methoxy-d3)aniline has several applications in scientific research:
Chemistry: It is used as a labeled compound in studies of reaction mechanisms and kinetics.
Biology: The compound can be employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled molecules.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals or as a probe in drug metabolism studies.
Mechanism of Action
The mechanism by which 4-Bromo-3-(methoxy-d3)aniline exerts its effects involves its interaction with specific molecular targets. The bromine atom and the trideuteriomethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The deuterium labeling can also affect the compound’s metabolic stability and pathways, providing insights into its biological activity .
Comparison with Similar Compounds
4-Bromoaniline: Similar in structure but lacks the trideuteriomethoxy group.
3-Methoxyaniline: Contains a methoxy group instead of a trideuteriomethoxy group.
4-Bromo-3-methylaniline: Similar but with a methyl group instead of a trideuteriomethoxy group.
Uniqueness: 4-Bromo-3-(methoxy-d3)aniline is unique due to its deuterium labeling, which provides distinct advantages in studies involving isotopic effects and metabolic tracing. This labeling can lead to differences in reaction rates and pathways compared to non-deuterated analogs.
Properties
IUPAC Name |
4-bromo-3-(trideuteriomethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTNWXBHRAIQSP-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140326-85-6 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140326-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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